![molecular formula C70H88Cl2N14O13 B13912739 benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13912739.png)
benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BZiPAR is synthesized through a series of peptide coupling reactions. The process involves the coupling of Rhodamine 110 with N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide. The reaction typically employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of BZiPAR involves large-scale peptide synthesis techniques. The process is optimized for high yield and purity, often using automated peptide synthesizers. The final product is purified through high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
BZiPAR primarily undergoes enzymatic cleavage reactions. It is a substrate for trypsin and other serine proteases, which hydrolyze the peptide bonds, resulting in the release of fluorescent Rhodamine 110 .
Common Reagents and Conditions
The enzymatic cleavage of BZiPAR is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include trypsin or other serine proteases, and the reaction is monitored using fluorescence spectroscopy .
Major Products Formed
The major product formed from the enzymatic cleavage of BZiPAR is Rhodamine 110, which exhibits strong fluorescence with excitation and emission wavelengths of 496 nm and 520 nm, respectively .
Applications De Recherche Scientifique
BZiPAR is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Mécanisme D'action
BZiPAR exerts its effects through enzymatic cleavage by proteases. The compound is designed to be a substrate for trypsin and other serine proteases. Upon cleavage of the peptide bonds, Rhodamine 110 is released, which fluoresces and can be detected using fluorescence spectroscopy. This mechanism allows for the real-time monitoring of protease activity and the identification of protease inhibitors .
Comparaison Avec Des Composés Similaires
BZiPAR is unique due to its specific substrate properties and strong fluorescence. Similar compounds include other Rhodamine 110-based substrates, such as:
Bis-(CBZ-Arg)-Rhodamine 110: A general substrate for serine proteases, used in similar applications as BZiPAR.
Bis-(CBZ-Phe-Arg)-Rhodamine 110: Used for detecting cysteine proteinases like cathepsin B and L.
Bis-(CBZ-Ala-Ala)-Rhodamine 110: Employed to measure the activity of lysosomal serine proteinase elastase.
These compounds share similar fluorescent properties but differ in their specific peptide sequences, making them suitable for different protease targets and applications.
Propriétés
Formule moléculaire |
C70H88Cl2N14O13 |
|---|---|
Poids moléculaire |
1404.4 g/mol |
Nom IUPAC |
benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C70H86N14O13.2ClH/c1-5-68(3,55(81-66(92)94-39-41-19-9-7-10-20-41)61(89)83-35-17-27-51(83)59(87)79-49(57(71)85)25-15-33-77-64(73)74)43-29-31-47-53(37-43)96-54-38-44(30-32-48(54)70(47)46-24-14-13-23-45(46)63(91)97-70)69(4,6-2)56(82-67(93)95-40-42-21-11-8-12-22-42)62(90)84-36-18-28-52(84)60(88)80-50(58(72)86)26-16-34-78-65(75)76;;/h7-14,19-24,29-32,37-38,49-52,55-56H,5-6,15-18,25-28,33-36,39-40H2,1-4H3,(H2,71,85)(H2,72,86)(H,79,87)(H,80,88)(H,81,92)(H,82,93)(H4,73,74,77)(H4,75,76,78);2*1H/t49-,50-,51-,52-,55+,56+,68-,69-;;/m0../s1 |
Clé InChI |
JNZDKGSCQOCXLS-QVPUSSCVSA-N |
SMILES isomérique |
CC[C@@](C)(C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)[C@](C)(CC)[C@@H](C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O3)[C@@H](C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OCC9=CC=CC=C9.Cl.Cl |
SMILES canonique |
CCC(C)(C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)C(C)(CC)C(C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O3)C(C(=O)N8CCCC8C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)OCC9=CC=CC=C9.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-[3-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B13912665.png)
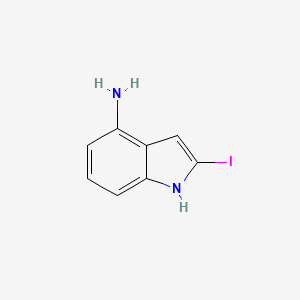
![Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13912675.png)
![{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol](/img/structure/B13912680.png)
![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13912687.png)
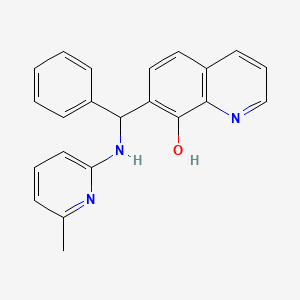
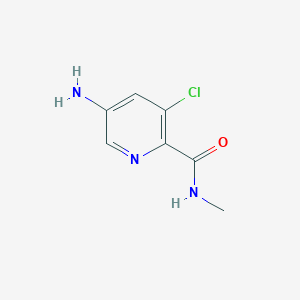
![[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13912700.png)

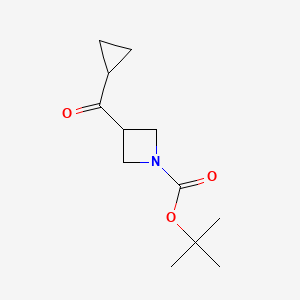
![7-Chloro-8-fluoroimidazo[1,5-A]pyridine](/img/structure/B13912714.png)

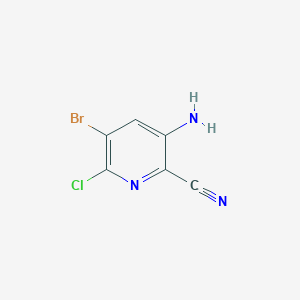
![2-[5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13912735.png)
